molecular formula C28H34Cl2F2N2O B1682825 Vanoxerine dihydrochloride CAS No. 67469-78-7

Vanoxerine dihydrochloride

Cat. No.: B1682825
CAS No.: 67469-78-7
M. Wt: 523.5 g/mol
InChI Key: MIBSKSYCRFWIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanoxerine dihydrochloride is a hydrochloride salt that is obtained by reaction of vanoxerine with two equivalents of hydrogen chloride. Potent, competitive inhibitor of dopamine uptake (Ki = 1 nM for inhibition of striatal dopamine uptake). Has > 100-fold lower affinity for the noradrenalin and 5-HT uptake carriers. Also a potent sigma ligand (IC50 = 48 nM). Centrally active following systemic administration. It has a role as a dopamine uptake inhibitor. It contains a vanoxerine(2+).

Properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBSKSYCRFWIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042570
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67469-78-7
Record name Vanoxerine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanoxerine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VANOXERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWO1IP03EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vanoxerine Dihydrochloride: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine dihydrochloride (also known as GBR-12909) is a piperazine derivative with a multifaceted pharmacological profile. Initially investigated for the treatment of depression and cocaine dependence, its mechanism of action extends beyond its well-established role as a potent and selective dopamine reuptake inhibitor. This technical guide provides an in-depth exploration of the core mechanisms of action of Vanoxerine, including its high-affinity binding to the dopamine transporter, its complex interactions with cardiac ion channels, and its more recently discovered activity as an inhibitor of cyclin-dependent kinases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved to serve as a comprehensive resource for the scientific community.

Primary Mechanism of Action: Dopamine Reuptake Inhibition

Vanoxerine is a potent and selective inhibitor of the presynaptic dopamine transporter (DAT)[1]. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in the extracellular concentration of dopamine. This potentiation of dopaminergic neurotransmission is the primary mechanism underlying its investigation for the treatment of cocaine addiction[2]. Vanoxerine exhibits a significantly higher affinity for DAT than cocaine, approximately 50 to 500 times stronger depending on the study, but it produces only mild stimulant effects[2][3]. This is attributed to its simultaneous inhibition of dopamine release, resulting in a modest overall increase in dopamine levels[3].

Quantitative Data: Monoamine Transporter Affinity

The following table summarizes the binding affinity (Ki) of Vanoxerine for the human dopamine, norepinephrine, and serotonin transporters.

TransporterKi (nM)Reference
Dopamine Transporter (DAT)1[1]
Dopamine Transporter (DAT)9[3][4]
Dopamine Transporter (DAT)16.9
Norepinephrine Transporter (NET)>100-fold lower affinity than DAT[5]
Serotonin Transporter (SERT)>100-fold lower affinity than DAT[5]
Experimental Protocol: Dopamine Reuptake Inhibition Assay

This protocol describes a method for determining the inhibitory activity of Vanoxerine on dopamine reuptake in synaptosomal preparations.

Objective: To quantify the in vitro potency of Vanoxerine in inhibiting the reuptake of radiolabeled dopamine into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum)

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer buffer

  • [3H]dopamine (radioligand)

  • This compound

  • Cocaine (as a comparator)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Dissect rat striatum on ice and homogenize in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of Vanoxerine or cocaine in Krebs-Ringer buffer for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis:

    • Quantify the amount of [3H]dopamine taken up by the synaptosomes using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

    • Calculate the percentage inhibition of specific [3H]dopamine uptake at each concentration of Vanoxerine.

    • Determine the IC50 value (the concentration of Vanoxerine that inhibits 50% of specific [3H]dopamine uptake) by non-linear regression analysis.

Signaling Pathway: Dopaminergic Neurotransmission

Vanoxerine_DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_cytosol Dopamine DA_vesicle->DA_cytosol DA_synapse Dopamine DA_cytosol->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_cytosol DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Postsynaptic Signaling DA_receptor->Signal Vanoxerine Vanoxerine Vanoxerine->DAT Inhibition

Caption: Vanoxerine inhibits the dopamine transporter (DAT).

Secondary Mechanism of Action: Cardiac Ion Channel Blockade

Vanoxerine is a potent blocker of multiple cardiac ion channels, a property that has led to its investigation as an antiarrhythmic agent.[6] This multichannel blockade is a critical aspect of its pharmacological profile, as it contributes to both its therapeutic potential and its cardiotoxicity concerns. The primary cardiac ion channels affected are the hERG (IKr) potassium channel, voltage-gated sodium channels (Nav1.5), and L-type calcium channels (Cav1.2).[6][7] The block of these channels by Vanoxerine is often frequency-dependent, particularly for sodium and calcium channels.[6]

Quantitative Data: Cardiac Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Vanoxerine for various human cardiac ion channels.

Ion ChannelCurrentIC50 (nM)Reference
hERG (Kv11.1)IKr0.84[6]
hNav1.5 (peak)INa34.6[7]
hNav1.5 (late)INa-late9.3
hCav1.2ICa,L85.2[7]
hKvLQT1/minKIKs2,900
hKv4.3Ito2,000
hKir2.1IK198,124
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol provides a generalized method for assessing the inhibitory effect of Vanoxerine on cardiac ion channels expressed in a heterologous system.

Objective: To measure the concentration-dependent block of a specific cardiac ion channel (e.g., hERG) by Vanoxerine using the whole-cell patch-clamp technique.

Materials:

  • HEK-293 or CHO cells stably expressing the human cardiac ion channel of interest (e.g., hERG)

  • External and internal recording solutions specific for the ion channel being studied

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture the stably transfected cells under appropriate conditions.

    • On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.

  • Patch-Clamp Recording:

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate internal solution.

    • Under microscopic guidance, form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

    • Record baseline currents in the absence of the drug.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing increasing concentrations of Vanoxerine.

    • Record the steady-state current at each drug concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each Vanoxerine concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Signaling Pathway: Multi-Ion Channel Blockade

Vanoxerine_Ion_Channel_Blockade cluster_membrane Cardiomyocyte Membrane Vanoxerine Vanoxerine hERG hERG (IKr) (Potassium Channel) Vanoxerine->hERG Inhibition Nav1_5 Nav1.5 (INa) (Sodium Channel) Vanoxerine->Nav1_5 Inhibition Cav1_2 Cav1.2 (ICa,L) (Calcium Channel) Vanoxerine->Cav1_2 Inhibition Action_Potential Cardiac Action Potential hERG->Action_Potential Repolarization Nav1_5->Action_Potential Depolarization Cav1_2->Action_Potential Plateau Phase Arrhythmia Regulation Arrhythmia Regulation Action_Potential->Arrhythmia Regulation

Caption: Vanoxerine blocks multiple cardiac ion channels.

Novel Mechanism of Action: Inhibition of Cell Cycle Progression

Recent research has uncovered a novel mechanism of action for Vanoxerine as a triple inhibitor of cyclin-dependent kinases CDK2, CDK4, and CDK6. This activity is of significant interest for its potential application in oncology, particularly in the treatment of human hepatocellular carcinoma. By inhibiting these CDKs, Vanoxerine disrupts the cell cycle machinery, leading to G1 phase arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentrations (IC50) of Vanoxerine in human hepatocellular carcinoma cell lines.

Cell LineIC50 (µM)
QGY77033.79
Huh74.04
Experimental Protocol: Western Blot Analysis of Cell Cycle Proteins

This protocol outlines a method to assess the effect of Vanoxerine on the expression and phosphorylation status of key cell cycle regulatory proteins.

Objective: To determine the impact of Vanoxerine treatment on the levels of CDK2, CDK4, CDK6, Cyclin D, Cyclin E, and the phosphorylation of Retinoblastoma protein (Rb) in cancer cells.

Materials:

  • Human hepatocellular carcinoma cells (e.g., QGY7703, Huh7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CDK2, CDK4, CDK6, Cyclin D, Cyclin E, Rb, phospho-Rb (e.g., Ser807/811), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cancer cells to a desired confluency.

    • Treat the cells with various concentrations of Vanoxerine for a specified time period (e.g., 24-48 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize them to the loading control.

    • Compare the expression and phosphorylation levels of the target proteins in Vanoxerine-treated cells to untreated controls.

Signaling Pathway: CDK-Rb-E2F Pathway Inhibition

Vanoxerine_CDK_Inhibition cluster_cell_cycle Cell Cycle Regulation (G1/S Transition) Vanoxerine Vanoxerine CDK4_6 CDK4/6 Vanoxerine->CDK4_6 Inhibition CDK2 CDK2 Vanoxerine->CDK2 Inhibition CyclinD Cyclin D CyclinD->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation CyclinE Cyclin E CyclinE->CDK2 CDK2->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Inhibition pRb->E2F Release S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activation Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis G1 Arrest leads to

Caption: Vanoxerine inhibits the CDK-Rb-E2F pathway.

Conclusion

This compound possesses a complex and multifaceted mechanism of action. Its primary effect as a high-affinity dopamine reuptake inhibitor has been the main driver of its clinical investigation for substance use disorders. Concurrently, its potent blockade of multiple cardiac ion channels presents both therapeutic opportunities in arrhythmology and challenges related to cardiotoxicity. The recent discovery of its inhibitory action on key cell cycle regulators opens a new avenue for its potential repurposing as an anticancer agent. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed overview of Vanoxerine's molecular interactions, quantitative pharmacological data, and the experimental methodologies used to elucidate these mechanisms. A thorough understanding of this intricate pharmacological profile is essential for the future development and potential clinical application of Vanoxerine and its analogues.

References

GBR-12909: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GBR-12909, a potent and selective dopamine reuptake inhibitor. The document details its mechanism of action, pharmacological profile, and the experimental protocols used for its characterization, making it an essential resource for researchers in neuropharmacology and drug development.

Introduction

GBR-12909, a diaryl-piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), where it acts as a competitive inhibitor of dopamine (DA) uptake.[1] Its high selectivity for the DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) has established GBR-12909 as a valuable pharmacological tool for investigating the role of the dopaminergic system in various physiological and pathological processes. Furthermore, its potential as a therapeutic agent for conditions such as cocaine addiction has been a subject of extensive research.[2]

Mechanism of Action

GBR-12909 exerts its effects by binding to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. This binding action competitively inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration and duration of dopamine. This enhanced dopaminergic neurotransmission is the primary mechanism underlying its pharmacological effects.[1] Studies have shown that GBR-12909 binds to the dopamine binding site on the carrier protein, thereby blocking the transport process.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for GBR-12909's binding affinity and selectivity across various transporters.

Table 1: GBR-12909 Binding Affinity (Ki in nM)

TransporterKi (nM)Reference
Dopamine Transporter (DAT)1[1]
Norepinephrine Transporter (NET)>100[1]
Serotonin Transporter (SERT)>100[1]

Table 2: GBR-12909 Inhibitory Potency (IC50 in nM)

AssayIC50 (nM)Reference
[3H]Dopamine Uptake Inhibition (Rat Striatum)40-51[2]
Sigma Receptor Binding48[3]

Experimental Protocols

Detailed methodologies for key experiments used to characterize GBR-12909 are provided below.

Radioligand Binding Assay for Dopamine Transporter

This protocol is designed to determine the binding affinity of GBR-12909 for the dopamine transporter using a competitive binding assay with a radiolabeled ligand such as [3H]GBR-12935 or [3H]-WIN 35,428.[4][5]

Materials:

  • Rat striatal membranes (or cells expressing DAT)

  • [3H]GBR-12935 or [3H]-WIN 35,428 (Radioligand)

  • GBR-12909 (unlabeled competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM cocaine or 1 µM GBR 12783)[4]

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (e.g., 8 nM [3H]-WIN 35,428), and varying concentrations of GBR-12909.[4]

  • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a non-specific ligand.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 120 minutes at 4°C).[4]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of GBR-12909 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal [3H]Dopamine Uptake Assay

This assay measures the ability of GBR-12909 to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).[6][7]

Materials:

  • Rat striatum

  • Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)[6]

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer containing 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, and 0.1 mM L-ascorbic acid, pH 7.4)[7]

  • [3H]Dopamine

  • GBR-12909

  • Scintillation cocktail and counter

Procedure:

  • Prepare synaptosomes from rat striatum by homogenization and differential centrifugation.[6]

  • Resuspend the synaptosomal pellet in uptake buffer.

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of GBR-12909 or vehicle for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 12 nM).[7]

  • Allow the uptake to proceed for a defined time (e.g., 8 minutes at 37°C).[7]

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value of GBR-12909 for the inhibition of dopamine uptake.

In Vivo Microdialysis

This technique is used to measure extracellular dopamine levels in the brain of a freely moving animal following the administration of GBR-12909.[8][9]

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Stereotaxic apparatus

  • Microdialysis probes (with a 4-mm active length)[8]

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • GBR-12909 solution for injection

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Anesthetize the rat and implant a guide cannula stereotaxically into the striatum.[8]

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9]

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer GBR-12909 (e.g., intraperitoneally) at the desired dose.

  • Continue to collect dialysate samples to monitor the change in extracellular dopamine levels over time.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

Assessment of Locomotor Activity

This behavioral assay evaluates the stimulant effects of GBR-12909 by measuring changes in the locomotor activity of rodents.[10][11][12]

Materials:

  • Rats or mice

  • Open-field activity chambers equipped with infrared beams or other automated activity monitoring systems

  • GBR-12909 solution for injection

Procedure:

  • Habituate the animals to the activity chambers for a set period before drug administration.

  • Administer GBR-12909 or vehicle (e.g., intraperitoneally) at various doses.[11][12]

  • Immediately place the animals back into the activity chambers.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

  • Analyze the data to determine the dose-dependent effects of GBR-12909 on locomotor activity.

Visualizations

The following diagrams illustrate key concepts related to GBR-12909's mechanism and experimental evaluation.

GBR12909_Mechanism cluster_synapse Synaptic Cleft cluster_transporter Presynaptic Presynaptic Dopaminergic Neuron DA_synapse Presynaptic->DA_synapse Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicle DA_vesicle->Presynaptic Release DA_synapse->DAT Reuptake DA_receptors Dopamine Receptors DA_synapse->DA_receptors Binding GBR12909 GBR-12909 GBR12909->DAT Inhibition

GBR-12909 inhibits dopamine reuptake at the synapse.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_development Drug Development Binding Radioligand Binding Assay (Ki) Uptake Synaptosomal Uptake Assay (IC50) Binding->Uptake Confirms functional activity Microdialysis Microdialysis (Extracellular DA) Uptake->Microdialysis Translates to in vivo effect Behavior Behavioral Assays (Locomotor Activity) Microdialysis->Behavior Correlates with behavioral outcome LeadOpt Lead Optimization Behavior->LeadOpt Informs therapeutic potential SAR Structure-Activity Relationship SAR->Binding Guides molecular design SAR->LeadOpt

Workflow for characterizing a dopamine reuptake inhibitor.

References

The Pharmacological Profile of Vanoxerine (GBR-12909): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, most notably cocaine dependence.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Vanoxerine, detailing its mechanism of action, binding affinities, pharmacokinetic properties, and effects on various physiological systems. The information is presented to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Vanoxerine, a piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), exhibiting approximately 50 times greater binding affinity than cocaine.[2] Its primary mechanism of action involves the inhibition of dopamine reuptake, leading to an increase in extracellular dopamine levels in the brain.[5] Unlike cocaine, Vanoxerine also inhibits dopamine release, resulting in a more modest elevation of synaptic dopamine and consequently, milder stimulant effects.[2][6] This unique pharmacological profile has positioned Vanoxerine as a candidate for agonist-replacement therapy for cocaine addiction.[2][6] Furthermore, Vanoxerine's interactions with cardiac ion channels have led to its investigation as a potential antiarrhythmic agent.[2]

Mechanism of Action

Vanoxerine is a selective and potent competitive inhibitor of the presynaptic dopamine transporter.[3] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine. Studies have shown that Vanoxerine induces a conformational change in the dopamine transporter upon binding.[7] While its primary target is the DAT, Vanoxerine also exhibits binding affinity for the serotonin transporter, albeit with lower potency.[2]

Dopamine Transporter Interaction

The interaction of Vanoxerine with the dopamine transporter is characterized by high affinity and a slow dissociation rate compared to cocaine.[3] This prolonged occupancy of the DAT is thought to contribute to its potential efficacy in reducing cocaine self-administration by preventing cocaine from binding to the transporter.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological profile of Vanoxerine.

Table 1: Binding Affinities and Inhibitory Concentrations
TargetParameterValueSpeciesReference
Dopamine Transporter (DAT)Ki9 nMHuman[1][4]
Serotonin Transporter (SERT)Binds with nanomolar affinityNot specifiedNot specified[2]
hERG (Kv11.1) Potassium ChannelPotent BlockerNot specifiedHuman[2]
L-type Calcium ChannelsBlockerNot specifiedNot specified[2]
Sodium ChannelsBlockerNot specifiedNot specified[2]
Table 2: Pharmacokinetic Parameters in Humans
ParameterDoseValueReference
Mean Elimination Half-life75 mg/day53.5 h[3]
Mean Elimination Half-life125 mg/day66 h[3]
Plasma Protein Binding0.1, 0.4, and 1 µM99%[3]
Table 3: Dopamine Transporter Occupancy in Humans (Oral Dosing)
DoseDurationDAT OccupancyReference
50, 75, or 100 mg2 weeksIncreased with dose[1][4]
100 mg2 weeks25% to 35%[1][4]

Experimental Protocols

This section outlines the general methodologies employed in key experiments to characterize the pharmacological profile of Vanoxerine.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of Vanoxerine for the dopamine transporter.

  • Methodology:

    • Membrane Preparation: Striatal tissue from rat brains is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the dopamine transporters.

    • Incubation: The membrane preparation is incubated with a specific radioligand for the dopamine transporter (e.g., [3H]WIN 35,428 or [3H]GBR-12935) and varying concentrations of Vanoxerine.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of Vanoxerine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis
  • Objective: To measure the effect of Vanoxerine on extracellular dopamine levels in the brain of freely moving animals.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized rat.

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

    • Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

    • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Drug Administration: Vanoxerine is administered systemically (e.g., intraperitoneally), and the changes in extracellular dopamine levels are monitored over time.

Electrophysiology (Whole-Cell Patch Clamp)
  • Objective: To investigate the effects of Vanoxerine on cardiac ion channels (e.g., hERG, sodium, and calcium channels).

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the specific ion channel of interest.

    • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the ionic currents flowing through the channels in individual cells.

    • Voltage Protocols: Specific voltage clamp protocols are applied to the cells to elicit the channel currents.

    • Drug Application: Vanoxerine is applied to the cells at various concentrations, and the effects on the amplitude and kinetics of the ion channel currents are measured.

Visualizations

Dopamine Reuptake Inhibition Workflow

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vanoxerine Vanoxerine Vanoxerine->DAT Inhibition

Caption: Vanoxerine blocks the dopamine transporter (DAT).

Experimental Logic for Assessing Cocaine Addiction Treatment

G Vanoxerine_Admin Administer Vanoxerine DAT_Occupancy Increased DAT Occupancy Vanoxerine_Admin->DAT_Occupancy Cocaine_Binding_Blocked Cocaine Binding to DAT is Blocked DAT_Occupancy->Cocaine_Binding_Blocked Reduced_Rewarding_Effect Reduced Rewarding Effect of Cocaine Cocaine_Binding_Blocked->Reduced_Rewarding_Effect Reduced_Self_Admin Reduced Cocaine Self-Administration Reduced_Rewarding_Effect->Reduced_Self_Admin

Caption: Proposed mechanism for Vanoxerine in treating cocaine addiction.

Behavioral Pharmacology

Studies in animal models have demonstrated that Vanoxerine can effectively reduce cocaine self-administration.[1][3] In primates, intravenous administration of Vanoxerine was shown to decrease and even eliminate cocaine self-administration at certain doses.[3] Importantly, Vanoxerine itself does not appear to have a significant abuse potential, as it did not produce a cocaine-like stimulant profile in human volunteers.[3] Research has also suggested that Vanoxerine may reduce the consumption of alcohol in animal models.[6]

Conclusion

Vanoxerine (GBR-12909) possesses a unique pharmacological profile as a high-affinity dopamine reuptake inhibitor with a slow dissociation rate from the dopamine transporter. Its ability to modulate the dopaminergic system without producing significant stimulant effects has made it a compound of interest for the treatment of cocaine dependence. Furthermore, its interactions with cardiac ion channels have opened avenues for its investigation as an antiarrhythmic agent. This guide provides a foundational understanding of the key pharmacological characteristics of Vanoxerine to support further research and development efforts.

References

Vanoxerine Dihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vanoxerine Dihydrochloride: An Overview

This compound, a piperazine derivative, is a potent and selective dopamine reuptake inhibitor (DRI). It binds with high affinity to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft and leading to an increase in extracellular dopamine levels.[1][2] Initially investigated for the treatment of depression and Parkinson's disease, its unique pharmacological profile has led to extensive research into its potential as a therapy for cocaine dependence and, more recently, for its antiarrhythmic and anticancer properties.[1]

This technical guide provides an in-depth overview of this compound, including its synonyms and chemical identifiers, a compilation of its quantitative pharmacological data, detailed experimental protocols for its study, and a visualization of its known signaling pathways.

Synonyms and Identifiers

This compound is known by several names and identifiers crucial for cross-referencing in research and chemical databases.

Identifier Type Identifier
Common Name This compound
Synonyms GBR-12909 dihydrochloride, I-893 dihydrochloride, Boxeprazine
IUPAC Name 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride[][4]
CAS Number 67469-78-7[][4]
Molecular Formula C28H34Cl2F2N2O[][4]
Molecular Weight 523.49 g/mol [][4]
PubChem CID 104920[4]
DrugBank Accession DBSALT001866[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for various molecular targets.

Dopamine Transporter (DAT) Binding Affinity and Inhibition
Parameter Value Species/System Reference
Ki1 nMRat striatal membranes[2][6]
Ki9 nMHuman dopamine transporter[7]
IC50Low nanomolar range-[2]
Cardiac Ion Channel Inhibition
Channel Parameter Value (µM) Cell Line Reference
hERG (IKr)IC500.00084HEK-293[8]
L-type Calcium (ICa,L)IC500.32Ventricular myocyte[8]
Sodium (hNav1.5)IC50--[8]
Cyclin-Dependent Kinase (CDK) Inhibition
Cell Line Parameter Value (µM) Reference
QGY7703 (Human HCC)IC503.79[9][10][11][12]
Huh7 (Human HCC)IC504.04[9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of GBR compounds to the dopamine transporter.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter using a competitive radioligand binding assay with [3H]GBR-12935.

Materials:

  • Rat striatal membranes

  • [3H]GBR-12935 (radioligand)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]GBR-12935 at a final concentration of ~1 nM, and 50 µL of varying concentrations of this compound.

  • For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM mazindol).

  • Initiate the binding reaction by adding 100 µL of the striatal membrane preparation (approximately 100-200 µg of protein).

  • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

This protocol is a generalized procedure for assessing the inhibitory effect of Vanoxerine on hERG potassium channels expressed in a mammalian cell line.

Objective: To determine the IC50 of this compound for the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Materials:

  • HEK-293 cells stably expressing the hERG channel.

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (resistance 2-5 MΩ).

Procedure:

  • Culture HEK-293-hERG cells on glass coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull micropipettes from borosilicate glass capillaries and fill with the internal solution.

  • Establish a giga-ohm seal between the micropipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2 seconds to activate and inactivate the channels, and then repolarizing to -50 mV to record the deactivating tail current.

  • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound in the external solution.

  • Record the hERG current at each concentration until a steady-state effect is reached.

  • Measure the peak tail current at each concentration and normalize to the baseline current.

  • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol outlines the general steps for in vivo microdialysis to measure changes in extracellular dopamine levels in the brain of a freely moving rat following administration of Vanoxerine.

Objective: To assess the effect of this compound on extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens).

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2; pH 7.4.

  • Syringe pump.

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • This compound solution for administration (e.g., intraperitoneal injection).

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

  • Allow the rat to recover from surgery for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound to the rat.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through multiple mechanisms of action, each associated with distinct signaling pathways.

Dopamine Transporter (DAT) Inhibition

The primary and most well-characterized mechanism of action for Vanoxerine is the competitive inhibition of the dopamine transporter. By binding to DAT, Vanoxerine blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. This is the basis for its investigation in the treatment of cocaine addiction, as it can occupy the DAT and prevent cocaine from binding and exerting its reinforcing effects.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Vanoxerine Vanoxerine Vanoxerine->DAT Inhibition

Vanoxerine's inhibition of the dopamine transporter (DAT).
Cardiac Ion Channel Blockade

Vanoxerine has been shown to be a potent blocker of multiple cardiac ion channels, including the hERG (IKr) potassium channel, L-type calcium channels, and sodium channels.[8] This multi-channel blockade alters the cardiac action potential, which is the basis for its investigation as an antiarrhythmic agent. The blockade of these channels is often frequency-dependent, meaning the effect is more pronounced at higher heart rates.

Cardiac_Ion_Channels Vanoxerine Vanoxerine Cardiac_Myocyte Cardiac Myocyte hERG (IKr) L-type Ca2+ Na+ Vanoxerine->Cardiac_Myocyte:hERG Blocks K+ efflux Vanoxerine->Cardiac_Myocyte:Ca Blocks Ca2+ influx Vanoxerine->Cardiac_Myocyte:Na Blocks Na+ influx

Vanoxerine's blockade of multiple cardiac ion channels.
Cyclin-Dependent Kinase (CDK) Inhibition

Recent research has identified Vanoxerine as a triple inhibitor of CDK2, CDK4, and CDK6.[9][10][11][12] These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. This discovery has opened up a new avenue for investigating Vanoxerine as a potential anticancer agent, particularly for hepatocellular carcinoma. The proposed mechanism involves the inhibition of CDK-cyclin complexes, leading to reduced phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest at the G1/S checkpoint.

CDK_Inhibition cluster_cell_cycle Cell Cycle Regulation Vanoxerine Vanoxerine CDK4_6_CyclinD CDK4/6-Cyclin D Vanoxerine->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E Vanoxerine->CDK2_CyclinE Inhibits Rb Rb CDK4_6_CyclinD->Rb Phosphorylates CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Vanoxerine's inhibition of the CDK signaling pathway.

Conclusion

This compound is a multifaceted pharmacological agent with a well-established role as a potent and selective dopamine reuptake inhibitor. Its complex pharmacology, which also includes the blockade of key cardiac ion channels and inhibition of cyclin-dependent kinases, presents both therapeutic opportunities and challenges. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and potential clinical applications of this intriguing compound.

References

Methodological & Application

Preparation of Vanoxerine Dihydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanoxerine dihydrochloride, also known as GBR 12909 dihydrochloride, is a potent and selective dopamine reuptake inhibitor (DRI) widely utilized in neuroscience research.[1][2] It binds to the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft.[3][4] This protocol provides detailed instructions for the preparation of this compound stock solutions, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Weight 523.49 g/mol [][6][7][8][9]
Molecular Formula C₂₈H₃₄Cl₂F₂N₂O[]
Appearance White to off-white solid[][7]
Purity ≥98%[][7]
CAS Number 67469-78-7[][7][8][9]

Solubility Data

The choice of solvent is critical for the preparation of a stable and effective stock solution. The solubility of this compound in common laboratory solvents is summarized below.

SolventSolubilityNotesSource
DMSO ≥15.4 mg/mLSonication may be required.[9]
50 mg/mLFresh, moisture-free DMSO is recommended.[6]
8 mg/mL-[1]
Water ≥7.59 mg/mLSonication may be required.[9]
25 mMGentle warming is recommended.[10]
Ethanol Insoluble-[9]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G cluster_0 Preparation cluster_1 Storage start Start weigh Weigh Vanoxerine dihydrochloride start->weigh solvent Add appropriate solvent (e.g., DMSO) weigh->solvent dissolve Dissolve completely (vortex, sonicate, warm) solvent->dissolve sterilize Sterile filter (optional, for cell culture) dissolve->sterilize end_prep Stock Solution Ready sterilize->end_prep aliquot Aliquot into sterile tubes end_prep->aliquot store Store at -20°C or -80°C aliquot->store end_storage Stored Aliquots store->end_storage

Caption: Workflow for this compound Stock Solution Preparation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound (purity ≥98%)

  • Anhydrous/molecular sieve-treated DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter (optional, for sterile applications)

Protocol
  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 523.49 g/mol x 1000 mg/g

      • Mass (mg) = 5.23 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 5.23 mg of this compound into the tube.

  • Dissolve the compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Vortex the tube thoroughly until the solid is completely dissolved.

    • If necessary, sonicate the solution for a few minutes or gently warm it in a water bath to aid dissolution.[9][10] Ensure the solution is clear before proceeding.

  • Sterile filtration (optional):

    • For applications requiring sterile conditions, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[6][11]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6][12]

    • When ready to use, thaw an aliquot at room temperature and ensure it is completely dissolved before further dilution into your experimental medium.

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound and its stock solutions.

FormStorage TemperatureDurationSource
Solid Powder -20°C2-3 years[][6]
Room TemperatureDesiccate[7][10]
Stock Solution in DMSO -20°C1 month[6][10][11][12]
-80°C6 months - 1 year[6][12]

Note: It is recommended to prepare fresh solutions on the day of use whenever possible.[10][11] If storing solutions, ensure they are tightly sealed to prevent moisture absorption and degradation.[12] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[11]

References

Vanoxerine (GBR-12909) in Parkinson's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vanoxerine (also known as GBR-12909), a potent and selective dopamine transporter (DAT) inhibitor, in the context of Parkinson's disease (PD) research.[1][2][3] This document includes its mechanism of action, relevant in vivo data, and detailed experimental protocols.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a deficit of dopamine in the striatum.[4] This dopamine deficiency is responsible for the cardinal motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. One therapeutic strategy aims to increase the synaptic availability of dopamine. Vanoxerine, by selectively blocking the dopamine transporter, inhibits the reuptake of dopamine from the synaptic cleft, thereby prolonging its action.[5][6] This property makes it a valuable tool for studying dopaminergic neurotransmission and exploring potential therapeutic avenues for Parkinson's disease.

Mechanism of Action

Vanoxerine is a high-affinity antagonist of the dopamine transporter.[6][7] It binds to the DAT with approximately 50 times greater affinity than cocaine.[1] By blocking the DAT, Vanoxerine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.[5][6] However, it's noteworthy that Vanoxerine also inhibits the release of dopamine, which results in only a modest elevation of dopamine levels and mild stimulant effects.[1][2]

Vanoxerine also exhibits affinity for the serotonin transporter and acts as a potent blocker of the hERG cardiac potassium channel, which has raised concerns about its cardiotoxicity.[1][8]

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine_pre Dopamine L-DOPA->Dopamine_pre Vesicle Synaptic Vesicle (Dopamine) Dopamine_pre->Vesicle Dopamine_syn Dopamine Vesicle->Dopamine_syn Release DAT Dopamine Transporter (DAT) Dopamine_syn->DAT Reuptake D2R Dopamine Receptor (e.g., D2) Dopamine_syn->D2R Binding Signal Signal Transduction (Motor Control) D2R->Signal Vanoxerine Vanoxerine Vanoxerine->DAT Inhibition

Figure 1: Mechanism of action of Vanoxerine at the dopaminergic synapse.

Data Presentation

Pharmacokinetic Properties of Vanoxerine
ParameterValueSpeciesDosingReference
Cmax 17.9 nmol/LHuman (n=14)25 mg (oral)[5]
81.1 nmol/LHuman (n=14)75 mg (oral)[5]
236.5 nmol/LHuman (n=14)125 mg (oral)[5]
tmax 0.91 hHuman (n=14)25 mg (oral)[5]
0.93 hHuman (n=14)75 mg (oral)[5]
1.13 hHuman (n=14)125 mg (oral)[5]
AUC 81 h⋅nmol/LHuman (n=14)25 mg (oral)[5]
365 h⋅nmol/LHuman (n=14)75 mg (oral)[5]
1116 h⋅nmol/LHuman (n=14)125 mg (oral)[5]
Elimination Half-life ~6 hoursHumanN/A[1]
Bioavailability Increased by 76% with a low-fat meal and 255% with a high-fat meal compared to fasting.HumanN/A[5]
In Vivo Efficacy in a Parkinson's Disease Model

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used model to study Parkinson's disease. Unilateral injection of 6-OHDA into the medial forebrain bundle causes a near-total depletion of dopamine in the ipsilateral striatum. Dopaminergic agents induce rotational (circling) behavior in these animals.

Dose (mg/kg)Total Ipsilateral Turns (in 5 hours)Duration of ActionReference
3~250Not specified[9]
10~12504-5 hours[9]
30~20004-5 hours[9]
60~2500>5 hours[9]

Experimental Protocols

Protocol 1: Induction of Circling Behavior in 6-OHDA-Lesioned Rats

This protocol is designed to assess the in vivo efficacy of Vanoxerine in a rat model of Parkinson's disease.

Objective: To quantify the dose-dependent effect of Vanoxerine on rotational behavior in unilaterally 6-OHDA-lesioned rats.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine

  • Ketamine/Xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe

  • Vanoxerine (GBR-12909)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Rotational behavior monitoring system (automated or manual observation)

Methodology:

  • 6-OHDA Lesioning:

    • Anesthetize rats with Ketamine/Xylazine.

    • Pre-treat with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

    • Mount the rat in a stereotaxic frame.

    • Inject 6-OHDA (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.

    • Allow rats to recover for at least two weeks.

  • Behavioral Testing:

    • Habituate the rats to the testing environment (circular arenas).

    • Administer Vanoxerine or vehicle at various doses (e.g., 3, 10, 30, 60 mg/kg, i.p.).[9]

    • Place the rat in the arena immediately after injection.

    • Record the number of full 360° ipsilateral (towards the lesioned side) and contralateral turns over a period of 5 hours.[9]

  • Data Analysis:

    • Calculate the net ipsilateral turns (ipsilateral minus contralateral turns).

    • Analyze the total number of turns using a one-way ANOVA followed by a post-hoc test (e.g., Newman-Keuls) to compare different dose groups.[9]

    • Plot the time course of the rotational behavior.

cluster_protocol Experimental Workflow: 6-OHDA Lesion and Behavioral Testing Start Start: Select Rats Anesthesia Anesthetize Rats Start->Anesthesia Pretreat Pre-treat with Desipramine Anesthesia->Pretreat Stereotaxic Stereotaxic Surgery: Inject 6-OHDA into MFB Pretreat->Stereotaxic Recovery Allow 2-Week Recovery Stereotaxic->Recovery Habituation Habituate to Testing Arena Recovery->Habituation DrugAdmin Administer Vanoxerine or Vehicle Habituation->DrugAdmin Behavior Record Rotational Behavior (5 hours) DrugAdmin->Behavior DataAnalysis Analyze Data: Total turns and time course Behavior->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for assessing Vanoxerine-induced circling in 6-OHDA rats.

Application Notes

  • Probing Dopaminergic Function: Vanoxerine serves as a highly selective tool to investigate the role of the dopamine transporter in both normal physiological and pathological states resembling Parkinson's disease. Its high affinity allows for effective blockade of DAT at relatively low concentrations.

  • Evaluating Motor Symptom Alleviation: As demonstrated in the 6-OHDA rat model, Vanoxerine can reverse motor deficits.[9] These preclinical studies provide a basis for understanding how DAT inhibition may translate to symptomatic relief in PD. In the MPTP-lesioned common marmoset model of PD, acute administration of GBR-12909 improved motor behavior without inducing dyskinesia.[4]

  • Limitations and Considerations:

    • Cardiotoxicity: The potent blockade of the hERG potassium channel by Vanoxerine is a significant safety concern, leading to potential QT interval prolongation.[1][8][10] This has limited its clinical development.[1][8] Researchers should be aware of these off-target effects, especially in studies involving chronic administration or high doses.

    • Clinical Efficacy: Despite promising preclinical data, Vanoxerine did not show significant benefit in clinical trials for Parkinson's disease and depression.[1][8]

    • Species Differences: The pharmacokinetics and metabolism of Vanoxerine may differ between species, which should be considered when translating findings from animal models to humans.

Conclusion

Vanoxerine is a valuable research tool for the study of Parkinson's disease, primarily due to its potent and selective inhibition of the dopamine transporter. It is particularly useful in preclinical animal models to investigate the consequences of enhanced dopaminergic neurotransmission on motor function. While its therapeutic potential has been hampered by safety concerns, particularly cardiotoxicity, its utility in a research setting for elucidating the role of DAT in Parkinson's disease pathology remains significant. Researchers using Vanoxerine should carefully consider its full pharmacological profile, including its off-target effects, in the design and interpretation of their experiments.

References

Troubleshooting & Optimization

GBR-12909 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of GBR-12909 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of GBR-12909?

GBR-12909 is a potent and selective inhibitor of the dopamine transporter (DAT), with a high binding affinity (Ki) of approximately 1 nM.[1][2] It acts as a competitive inhibitor at the dopamine binding site on the transporter protein, thereby blocking dopamine reuptake.[1]

Q2: What are the known major off-target binding sites for GBR-12909?

The most significant off-target interaction for GBR-12909 is its potent binding to sigma (σ) receptors, with a reported IC50 of 48 nM.[2] It also has a lower affinity for the histamine H1 receptor (approximately 20-fold lower than for DAT) and significantly lower affinity (over 100-fold less) for the norepinephrine (NET) and serotonin (SERT) transporters.[1]

Q3: Why were clinical trials for GBR-12909 (Vanoxerine) halted?

Phase I clinical trials for GBR-12909 were terminated due to the observation of QTc interval prolongation in subjects.[3] This cardiac side effect is often associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, suggesting that hERG is a potential off-target of GBR-12909.

Q4: What are the functional consequences of GBR-12909 binding to sigma receptors?

Sigma receptors are intracellular chaperone proteins, and their activation can modulate a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release.[4][5][6] Ligands for sigma receptors can influence dopaminergic systems through mechanisms independent of DAT inhibition.[7] Therefore, some of the observed effects of GBR-12909 in your experiments could be mediated by its action at sigma receptors.

Quantitative Data Summary

The following table summarizes the binding affinities of GBR-12909 for its primary and key off-target sites.

TargetBinding Affinity (Ki or IC50)Selectivity vs. DATReference
Dopamine Transporter (DAT) ~1 nM (Ki)-[1][2]
Sigma Receptors 48 nM (IC50)~48-fold lower[2]
Histamine H1 Receptor ~20 nM (estimated Ki)~20-fold lower[1]
Norepinephrine Transporter (NET) >100 nM (Ki)>100-fold lower[1]
Serotonin Transporter (SERT) >100 nM (Ki)>100-fold lower[1]

Troubleshooting Guides

Issue 1: Unexpected experimental results not consistent with DAT inhibition alone.

Your observed cellular or behavioral phenotype may be influenced by GBR-12909's off-target activities.

GBR12909_On_Target_Pathway GBR12909 GBR-12909 DAT Dopamine Transporter (DAT) GBR12909->DAT Inhibits Dopamine_Extracellular Extracellular Dopamine DAT->Dopamine_Extracellular Blocks Reuptake Dopamine_Synaptic_Cleft Increased Synaptic Dopamine Dopamine_Extracellular->Dopamine_Synaptic_Cleft Dopamine_Receptors Postsynaptic Dopamine Receptors Dopamine_Synaptic_Cleft->Dopamine_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) Dopamine_Receptors->Downstream_Signaling GBR12909_Off_Target_Pathway GBR12909 GBR-12909 Sigma_Receptor Sigma (σ) Receptor GBR12909->Sigma_Receptor Binds to Cellular_Signaling Modulation of Intracellular Ca2+ Levels Sigma_Receptor->Cellular_Signaling Ion_Channels Modulation of Ion Channels Sigma_Receptor->Ion_Channels Neurotransmitter_Release Alteration of Neurotransmitter Release Sigma_Receptor->Neurotransmitter_Release Cellular_Response Altered Cellular Response Cellular_Signaling->Cellular_Response Ion_Channels->Cellular_Response Neurotransmitter_Release->Cellular_Response

References

Technical Support Center: Minimizing Variability in Vanoxerine Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving Vanoxerine (also known as GBR-12909).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vanoxerine?

Vanoxerine is a potent and selective dopamine reuptake inhibitor (DRI).[1] It binds to the dopamine transporter (DAT) with high affinity, approximately 50 times more strongly than cocaine, blocking the reuptake of dopamine from the synaptic cleft and leading to a sustained increase in extracellular dopamine levels.[2] Unlike cocaine, Vanoxerine also inhibits dopamine release, resulting in a more modest elevation of dopamine levels and milder stimulant effects.[2]

Q2: What are the key pharmacokinetic properties of Vanoxerine to consider when designing a behavioral study?

Vanoxerine exhibits a long elimination half-life in humans, and studies in primates show high and persistent dopamine transporter occupancy.[3][4] After a single administration, high DAT occupancy can be maintained for several weeks.[3] This sustained action is a critical factor for designing dosing regimens and interpreting behavioral data, as acute and chronic effects may differ significantly.

Q3: How should Vanoxerine solutions be prepared and stored for preclinical studies?

Vanoxerine dihydrochloride, the salt form, is recommended for research due to its enhanced water solubility and stability.[5] For in vivo studies, it can be dissolved in saline. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For administration, if using a water-based stock, it should be diluted to the working concentration and filter-sterilized (0.22 µm filter) before use.[1]

Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity Response
Potential Cause Troubleshooting Recommendation
Inconsistent Dosing and Administration Ensure precise and consistent dosing for all subjects. Intraperitoneal (i.p.) injection is a common route for Vanoxerine administration in rodents.[1] Standardize the injection volume and technique to minimize variability in absorption.
Dose-Response Relationship Vanoxerine can exhibit a dose-dependent, and potentially biphasic (inverted U-shaped), effect on locomotor activity.[6] A dose that is too low may not elicit a response, while a very high dose may lead to decreased activity. Conduct a pilot dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain.
Timing of Behavioral Testing The maximal increase in ambulatory activity in mice has been observed around 30 minutes after i.p. administration.[1] However, due to its long half-life, the timing of testing post-administration should be consistent across all animals and experimental groups. Consider the sustained DAT occupancy when designing studies with repeated dosing.[3]
Individual Differences in Dopamine System Sensitivity Baseline differences in dopamine system function can contribute to variability. Ensure a sufficiently large sample size to account for individual differences and consider counterbalancing experimental groups based on baseline activity levels.
Issue 2: Inconsistent Results in Reward and Reinforcement Paradigms
Potential Cause Troubleshooting Recommendation
Interaction with Environmental Factors The environment can significantly impact the dopamine system and behavioral responses to drugs.[7][8] Environmental enrichment has been shown to decrease the reinforcing effects of stimulants.[7] Standardize housing conditions (e.g., individual vs. group housing, presence of enrichment items) across all experimental groups to minimize this source of variability.
Stress-Induced Alterations in Dopamine Function Stress can alter dopamine neuron activity and impact behavioral responses to dopaminergic drugs.[9][10][11] Minimize animal stress by habituating them to the experimental procedures and handling. Be mindful of potential stressors in the environment (e.g., noise, light changes) during testing.
Sex Differences The estrous cycle in female rodents can influence dopamine levels and behavioral responses. Consider monitoring the estrous cycle and either testing at a specific phase or ensuring a balanced distribution of cycle phases across experimental groups.
Food and Water Restriction Protocols If using food or water restriction for motivation, ensure that the level of deprivation is consistent across all animals, as this can affect their motivation and response to rewards.

Data Presentation

Table 1: Vanoxerine (GBR-12909) Dopamine Transporter (DAT) Occupancy Over Time in Primates

Time PointRoute of AdministrationDoseDAT Occupancy (%)
Day 1Intramuscular393.1 mg100.0%
Day 7Intramuscular393.1 mg95.0%
Day 28Intramuscular393.1 mg~87% (estimated from graph)
Day 56Intramuscular393.1 mg~83% (estimated from graph)
Day 84Intramuscular393.1 mg79.0%
12 WeeksIntramuscular393.1 mg77.0%

Data adapted from a study on a long-acting formulation of Vanoxerine.[3]

Table 2: Effect of Vanoxerine (GBR-12909) on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Time of Peak Effect (post-injection)Observation
2.5 - 2030 minutesDose-dependent increase in ambulatory activity.[1]
1040 minutesReversal of low-dose apomorphine-induced suppression of locomotor activity and significant increase in activity.[12]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents

  • Materials:

    • This compound powder

    • Sterile 0.9% saline solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles for administration

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile 0.9% saline to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but stability under heat should be considered.

    • Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.

    • The solution is now ready for intraperitoneal administration. Prepare fresh daily.

Mandatory Visualizations

Vanoxerine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vanoxerine Vanoxerine DAT Dopamine Transporter (DAT) Vanoxerine->DAT Blocks Dopamine_Vesicle Dopamine Vesicle Dopamine_in_synapse Dopamine_Vesicle->Dopamine_in_synapse Release Dopamine_in_neuron DAT->Dopamine_in_neuron Dopamine_in_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_in_synapse->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect

Caption: Vanoxerine's primary mechanism of action.

Troubleshooting_Workflow Start High Variability in Behavioral Data Dose Review Dosing and Administration Start->Dose Timing Assess Timing of Behavioral Testing Dose->Timing Consistent Protocol Standardize Protocol Dose->Protocol Inconsistent Environment Evaluate Environmental Factors Timing->Environment Consistent Timing->Protocol Inconsistent Subject Consider Subject-Specific Variables Environment->Subject Consistent Environment->Protocol Inconsistent Subject->Protocol Consistent Subject->Protocol Inconsistent Pilot Conduct Pilot Study Protocol->Pilot Data Analyze Data for Confounding Variables Pilot->Data End Reduced Variability Data->End

Caption: A logical workflow for troubleshooting variability.

References

Common issues with Vanoxerine in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vanoxerine in electrophysiology recordings.

Introduction to Vanoxerine in Electrophysiology

Vanoxerine (also known as GBR-12909) is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, Vanoxerine effectively increases the extracellular concentration of dopamine, making it a valuable tool for studying dopaminergic signaling and its role in various neuronal processes. However, like any pharmacological tool, its use in sensitive electrophysiological recordings can present challenges. This guide is designed to help you identify and resolve common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vanoxerine?

Vanoxerine is a potent and selective dopamine reuptake inhibitor (DRI).[2][3][4] It binds to the dopamine transporter (DAT) with high affinity, preventing the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2][4] This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.[5]

Q2: What are the known off-target effects of Vanoxerine?

While highly selective for DAT, Vanoxerine has been shown to block other ion channels, particularly at higher concentrations. Its most well-documented off-target effects are on cardiac ion channels, including the hERG (human Ether-à-go-go-Related Gene) potassium channel, voltage-gated sodium channels (Nav), and L-type calcium channels (Cav).[6][7] These off-target effects are a critical consideration, even in neuronal preparations, as they can influence neuronal excitability and synaptic transmission.[8]

Q3: How should I prepare and store Vanoxerine solutions?

Vanoxerine dihydrochloride is soluble in water and DMSO.[3][6][9] For electrophysiology experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your artificial cerebrospinal fluid (aCSF) on the day of the experiment.

  • Stock Solution: Prepare a 10-50 mM stock solution in 100% DMSO. Aliquot and store at -20°C for up to one month, or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in aCSF. Ensure the final DMSO concentration in your recording solution is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity. It is advisable to filter the final working solution with a 0.22 µm filter before use.[1]

Q4: What concentration of Vanoxerine should I use?

The optimal concentration of Vanoxerine will depend on your specific experimental goals.

  • For selective DAT inhibition, concentrations in the low nanomolar range are typically effective. The Ki (inhibitor constant) for Vanoxerine at the human DAT is approximately 1-9 nM.[10][11][12]

  • Be aware that at higher concentrations (micromolar range), off-target effects on other ion channels become more likely.[13] It is always recommended to perform a dose-response curve to determine the optimal concentration for your preparation and to be mindful of potential non-specific effects.

Troubleshooting Guide

Issue 1: Unexpected Changes in Neuronal Firing Rate

Symptom: Upon application of Vanoxerine, you observe a significant increase or decrease in the spontaneous firing rate of your recorded neuron, which is not consistent with your hypothesis.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Excessive Dopamine Tone Vanoxerine blocks dopamine reuptake, leading to an accumulation of dopamine in the synapse. This can hyperactivate or inhibit neuronal firing depending on the dopamine receptor subtypes present (D1-like vs. D2-like) and the intrinsic properties of the neuron.[8]- Lower Vanoxerine Concentration: Start with a lower concentration of Vanoxerine to achieve a more subtle modulation of dopamine levels. - Use Receptor Antagonists: Co-apply selective D1 or D2 receptor antagonists to dissect the contribution of each receptor subtype to the observed effect.
Off-Target Effects At higher concentrations, Vanoxerine can block voltage-gated sodium, potassium (including hERG), and calcium channels, which can directly impact neuronal excitability and action potential firing.[6][7]- Perform Dose-Response: Determine the lowest effective concentration of Vanoxerine for DAT inhibition in your preparation. - Control for Off-Target Effects: If possible, use another DAT inhibitor with a different off-target profile to confirm that the observed effect is due to DAT inhibition.
Network Effects The change in firing rate may be an indirect effect of Vanoxerine's action on other neurons in the slice, which in turn modulate the activity of your recorded neuron.- Isolate the Neuron: In voltage-clamp mode, you can pharmacologically block synaptic transmission (e.g., with TTX for action potentials, and CNQX/AP5 for glutamate receptors, and picrotoxin for GABAA receptors) to study the direct effects of Vanoxerine on the intrinsic properties of the neuron.
Issue 2: Alterations in Synaptic Transmission (sEPSCs/sIPSCs)

Symptom: You observe unexpected changes in the frequency or amplitude of spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs) after applying Vanoxerine.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Presynaptic Modulation Increased dopamine levels can modulate the release of other neurotransmitters. Dopamine receptors are present on both excitatory and inhibitory presynaptic terminals. Activation of these receptors can either increase or decrease the probability of neurotransmitter release, affecting the frequency of sEPSCs and sIPSCs.[14][15]- Analyze Frequency and Amplitude Separately: A change in frequency typically suggests a presynaptic effect, while a change in amplitude points to a postsynaptic effect. - Use Receptor Antagonists: Co-apply D1 or D2 receptor antagonists to identify the dopamine receptor subtype mediating the presynaptic modulation.
Postsynaptic Modulation Dopamine receptors are also located on the postsynaptic membrane and their activation can modulate the function of AMPA, NMDA, and GABAA receptors, which would be reflected as a change in the amplitude of sEPSCs and sIPSCs.- Apply Agonists/Antagonists of Postsynaptic Receptors: Investigate if Vanoxerine alters the response to exogenously applied glutamate or GABA receptor agonists.
Off-Target Ion Channel Block Blockade of presynaptic calcium channels by Vanoxerine could reduce neurotransmitter release, leading to a decrease in the frequency of spontaneous events.- Lower Vanoxerine Concentration: Use the lowest effective concentration to minimize off-target effects.
Issue 3: Poor Recording Quality or Artifacts

Symptom: After Vanoxerine application, you notice a deterioration in recording quality, such as an unstable baseline, increased noise, or the appearance of strange artifacts.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Solvent Effects If the final concentration of DMSO in your aCSF is too high, it can affect membrane integrity and neuronal health, leading to unstable recordings.- Check Final DMSO Concentration: Ensure the final DMSO concentration is 0.1% or lower. Prepare a vehicle control with the same DMSO concentration to confirm it has no effect on its own.
Compound Precipitation Vanoxerine may precipitate out of solution, especially at higher concentrations or if not properly dissolved, which can clog your perfusion lines or affect the health of the slice.- Visually Inspect Solution: Ensure your working solution is clear and free of precipitates. - Prepare Fresh Solutions: Always use freshly prepared working solutions.
Electrical Interference While not specific to Vanoxerine, it's a common issue in electrophysiology. The introduction of a new substance can sometimes coincide with the emergence of noise from external sources.- Check Grounding: Ensure your setup is properly grounded. - Isolate Equipment: Turn off any unnecessary electrical equipment in the vicinity to identify the source of the noise.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of Vanoxerine for its primary target and key off-target ion channels.

Table 1: Vanoxerine Affinity for Monoamine Transporters

TransporterSpeciesKi (nM)Reference(s)
Dopamine Transporter (DAT)Human1 - 9[10][11][12]
Serotonin Transporter (SERT)Rat>100-fold lower affinity than for DAT[3][15]
Norepinephrine Transporter (NET)Rat>100-fold lower affinity than for DAT[15]

Table 2: Vanoxerine IC50 Values for Off-Target Ion Channels

Ion ChannelSpecies/Expression SystemIC50 (nM)Reference(s)
hERG (Kv11.1)Human (HEK cells)0.8[9]
hNav1.5Human (HEK cells)830[9]
hCav1.2 (L-type)Human (HEK cells)320[9]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices Containing Dopaminergic Neurons

This protocol is adapted from methods for preparing slices of the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).[1][9][16]

  • Anesthesia and Perfusion:

    • Deeply anesthetize a rodent (e.g., mouse or rat) with isoflurane.

    • Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) N-Methyl-D-glucamine (NMDG) or sucrose-based slicing solution to improve neuronal viability.

  • Brain Extraction and Slicing:

    • Rapidly dissect the brain and immerse it in the ice-cold slicing solution.

    • Mount the brain on a vibratome stage. For coronal slices of the VTA/SNc, a block of the brain containing the midbrain is typically used.

    • Cut 250-300 µm thick slices in the ice-cold, carbogenated slicing solution.

  • Slice Recovery:

    • Transfer the slices to a recovery chamber containing the same slicing solution, heated to 32-34°C for a brief period (e.g., 12 minutes).

    • Then, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Currents

This protocol provides a general framework for recording sEPSCs and sIPSCs.

  • Slice Transfer and Perfusion:

    • Transfer a single slice to the recording chamber of the electrophysiology setup.

    • Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min, maintained at 30-32°C.

  • Neuron Identification:

    • Identify the brain region of interest (e.g., striatum, VTA) under low-power magnification.

    • Switch to high-power magnification with differential interference contrast (DIC) optics to visualize individual neurons.

  • Patching and Recording:

    • Pull glass pipettes to a resistance of 3-6 MΩ and fill with an appropriate internal solution.

    • For sEPSC recordings, use a cesium-based internal solution and hold the neuron at -70 mV.

    • For sIPSC recordings, use a high-chloride internal solution and hold the neuron at -70 mV, or a low-chloride internal and hold at 0 mV.

    • Achieve a gigaseal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.

    • Record baseline synaptic activity for at least 5-10 minutes to ensure stability.

  • Vanoxerine Application:

    • Switch the perfusion to aCSF containing the desired concentration of Vanoxerine (and vehicle for control experiments).

    • Record for a sufficient duration to observe the full effect of the drug.

Signaling Pathways and Workflows

Dopamine Transporter (DAT) Signaling Pathway

The primary effect of Vanoxerine is the inhibition of the dopamine transporter (DAT). This leads to an increase in extracellular dopamine, which then acts on postsynaptic and presynaptic dopamine receptors (D1-like and D2-like families).

DAT_Signaling Vanoxerine Vanoxerine DAT Dopamine Transporter (DAT) Vanoxerine->DAT Inhibits Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Reduces reuptake of D1R D1-like Receptors (D1, D5) Dopamine_synapse->D1R Activates D2R D2-like Receptors (D2, D3, D4) Dopamine_synapse->D2R Activates AdenylylCyclase_up ↑ Adenylyl Cyclase D1R->AdenylylCyclase_up Stimulates (Gs) AdenylylCyclase_down ↓ Adenylyl Cyclase D2R->AdenylylCyclase_down Inhibits (Gi/o) cAMP_up ↑ cAMP AdenylylCyclase_up->cAMP_up PKA_up ↑ PKA cAMP_up->PKA_up NeuronalResponse Modulation of Neuronal Excitability & Synaptic Plasticity PKA_up->NeuronalResponse Phosphorylation of target proteins cAMP_down ↓ cAMP AdenylylCyclase_down->cAMP_down cAMP_down->NeuronalResponse Reduced PKA activity

Vanoxerine's primary effect on dopamine signaling.
Troubleshooting Workflow for Vanoxerine Experiments

This workflow provides a logical sequence of steps to follow when encountering issues in your electrophysiology recordings with Vanoxerine.

TroubleshootingWorkflow Start Experiment with Vanoxerine Problem Unexpected Result or Poor Recording Quality? Start->Problem CheckBasics Check Basic Recording Parameters: - Seal resistance - Access resistance - Baseline stability Problem->CheckBasics Yes ReceptorAntagonists Use Selective Dopamine Receptor Antagonists (e.g., for D1 or D2) Problem->ReceptorAntagonists Unclear Mechanism BasicsOK Basics OK? CheckBasics->BasicsOK FixBasics Troubleshoot Basic Electrophysiology Issues: - New pipette - Check solutions - Check grounding BasicsOK->FixBasics No CheckVehicle Run Vehicle Control (aCSF + DMSO) BasicsOK->CheckVehicle Yes FixBasics->Start VehicleOK Vehicle has no effect? CheckVehicle->VehicleOK SolventIssue Solvent (DMSO) is the issue. Reduce final concentration. VehicleOK->SolventIssue No DoseResponse Perform Dose-Response Curve for Vanoxerine VehicleOK->DoseResponse Yes SolventIssue->Start LowerConc Does a lower concentration resolve the issue while maintaining the desired effect? DoseResponse->LowerConc OffTarget High concentration likely causing off-target effects. Consider alternative DAT inhibitor. LowerConc->OffTarget No End Problem Resolved / Understood LowerConc->End Yes OffTarget->Start DissectMechanism Dissect the contribution of dopamine receptor subtypes to the observed effect. ReceptorAntagonists->DissectMechanism DissectMechanism->End

A logical workflow for troubleshooting Vanoxerine experiments.

References

Technical Support Center: Vanoxerine Metabolism and Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with Vanoxerine, focusing on its metabolism by Cytochrome P450 3A4 (CYP3A4) and the potential for drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Vanoxerine?

In vitro studies have demonstrated that Vanoxerine is predominantly metabolized by the human Cytochrome P450 enzyme CYP3A4.[1][2][3] While other enzymes like CYP2C8 and CYP2E1 may have a minor role, CYP3A4 is the major enzyme responsible for its biotransformation.[1][2]

Q2: What are the known metabolites of Vanoxerine?

Two human metabolites of Vanoxerine have been identified as 4-[3-[4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazino]propyl]phenol and 1-Phenyl-3-[4-[2-(4,4'-difluorobenzhydryloxy)ethyl]piperazino]-1-propanol.[3]

Q3: Are there any known drug-drug interactions with Vanoxerine?

Yes, due to its primary metabolism by CYP3A4, Vanoxerine has a high potential for drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.[1][2]

Q4: What is the effect of CYP3A4 inhibitors on Vanoxerine metabolism?

Co-administration of Vanoxerine with CYP3A4 inhibitors can lead to decreased metabolism of Vanoxerine, resulting in increased plasma concentrations and potentially a higher risk of adverse effects. One in vitro study showed that the potent CYP3A4 inhibitor, ketoconazole, reduced the biotransformation of Vanoxerine in human liver microsomes by approximately 92%.[2]

Q5: What is the effect of CYP3A4 inducers on Vanoxerine metabolism?

Concurrent use of Vanoxerine with CYP3A4 inducers can increase the rate of Vanoxerine metabolism, leading to lower plasma concentrations and potentially reduced efficacy.

Troubleshooting Guide for In Vitro Experiments

Issue 1: High variability in Vanoxerine metabolism rates in human liver microsomes (HLMs).

  • Possible Cause: Inherent variability in the enzymatic activity of HLMs from different donors.

  • Troubleshooting Steps:

    • Use pooled HLMs from a large number of donors to average out individual differences.

    • If using single-donor HLMs, characterize the CYP3A4 activity of each lot with a probe substrate (e.g., midazolam or testosterone) before initiating experiments with Vanoxerine.

    • Ensure consistent experimental conditions, including incubation time, temperature, and cofactor concentrations.

Issue 2: Unexpectedly low metabolism of Vanoxerine.

  • Possible Cause 1: Inactive or suboptimal NADPH-regenerating system.

  • Troubleshooting Steps:

    • Prepare the NADPH-regenerating system fresh for each experiment.

    • Verify the activity of the regenerating system components (e.g., glucose-6-phosphate dehydrogenase).

  • Possible Cause 2: Presence of an unknown inhibitor in the reaction mixture.

  • Troubleshooting Steps:

    • Screen all reagents and solvents for potential inhibitory effects on CYP3A4 activity using a known substrate.

    • Run a positive control with a known CYP3A4 substrate to ensure the system is active.

Issue 3: Difficulty in quantifying Vanoxerine and its metabolite.

  • Possible Cause: Suboptimal analytical method (e.g., HPLC, LC-MS/MS).

  • Troubleshooting Steps:

    • Optimize the mobile phase composition and gradient to achieve better separation of Vanoxerine and its metabolite.

    • Adjust the mass spectrometry parameters (e.g., ionization source, collision energy) to enhance sensitivity and specificity.

    • Ensure proper sample preparation to remove interfering matrix components. A previously described method utilized a high-pressure liquid chromatography (HPLC) assay.[2]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Vanoxerine in Healthy Male Volunteers (n=14) after Oral Administration [1][3]

Dose (mg/day)Cmax (nmol/L)AUC (h·nmol/L)Oral Clearance (L/h)Mean Elimination Half-life (h)
2517.981660Not Reported
7581.136547853.5
125236.5111625066.0

Table 2: In Vitro Inhibition of Vanoxerine Metabolism [2]

InhibitorTarget CYP(s)System% Inhibition of Vanoxerine Biotransformation
KetoconazoleCYP3AHuman Liver Microsomes92 ± 2
KetoconazoleCYP3APrimary Human Hepatocytes92.4 ± 0.4
QuercetinCYP2C8/3A4Human Liver Microsomes62 ± 22
QuercetinCYP2C8/3A4Primary Human Hepatocytes54 ± 35
ChlorzoxazoneCYP2E1Primary Human Hepatocytes71.4 ± 18.5

Experimental Protocols

Key Experiment: In Vitro Metabolism of Vanoxerine in Human Liver Microsomes

While the exact protocol used in the cited study[2] is not detailed, a general methodology for such an experiment is provided below, based on common practices in the field.

Objective: To determine the metabolic stability of Vanoxerine and identify the primary CYP enzymes involved in its metabolism.

Materials:

  • Vanoxerine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-1.0 mg/mL final protein concentration) in phosphate buffer at 37°C.

  • Initiation of Reaction: Add Vanoxerine (at a concentration within the expected physiological range) to the pre-warmed microsome suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples for the disappearance of the parent drug (Vanoxerine) and the formation of its metabolite(s) using a validated HPLC or LC-MS/MS method.

  • Inhibition Studies: To identify the responsible CYP isozymes, repeat the incubation in the presence of selective chemical inhibitors. For example, to confirm CYP3A4 involvement, incubate Vanoxerine with HLMs and NADPH in the presence and absence of ketoconazole.

Visualizations

Vanoxerine_Metabolism_Pathway Vanoxerine Vanoxerine CYP3A4 CYP3A4 (Major Pathway) Vanoxerine->CYP3A4 Oxidation Other_CYPs CYP2C8, CYP2E1 (Minor Pathways) Vanoxerine->Other_CYPs Metabolite Metabolite(s) (e.g., Hydroxylated derivatives) CYP3A4->Metabolite Other_CYPs->Metabolite

Caption: Metabolic pathway of Vanoxerine highlighting the major role of CYP3A4.

DDI_Mechanism Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4_Inhibited CYP3A4 Inhibitor->CYP3A4_Inhibited Vanoxerine_Metabolism Vanoxerine Metabolism CYP3A4_Inhibited->Vanoxerine_Metabolism Decreased Metabolism Inducer CYP3A4 Inducer (e.g., Rifampicin) CYP3A4_Induced Increased CYP3A4 Expression Inducer->CYP3A4_Induced Increases synthesis CYP3A4_Induced->Vanoxerine_Metabolism Increased_Vanoxerine Increased Vanoxerine Concentration Decreased_Vanoxerine Decreased Vanoxerine Concentration Troubleshooting_Workflow Start Unexpected In Vitro Metabolism Result Check_Reagents Verify Reagent Activity (HLMs, Cofactors) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Method Validate Analytical Method Method_OK Method Validated? Check_Method->Method_OK Run_Controls Run Positive/Negative Controls Controls_OK Controls Perform as Expected? Run_Controls->Controls_OK Reagents_OK->Check_Method Yes Troubleshoot_Reagents Prepare Fresh Reagents/ Test New HLM Lot Reagents_OK->Troubleshoot_Reagents No Method_OK->Run_Controls Yes Troubleshoot_Method Optimize Separation/ Detection Parameters Method_OK->Troubleshoot_Method No Investigate_System Investigate for Inhibitors/ Contaminants in System Controls_OK->Investigate_System No Proceed Proceed with Experiment Controls_OK->Proceed Yes Troubleshoot_Reagents->Check_Reagents Troubleshoot_Method->Check_Method Investigate_System->Run_Controls

References

Validation & Comparative

A Comparative Guide to the Behavioral Effects of Vanoxerine: An Analysis of Preclinical Reproducibility and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of Vanoxerine (also known as GBR-12909), a potent and selective dopamine reuptake inhibitor (DRI). While direct studies on the reproducibility of Vanoxerine's behavioral effects are limited, this document synthesizes findings from multiple preclinical studies to assess the consistency of its effects across different laboratories and experimental paradigms. By presenting quantitative data, detailed experimental protocols, and comparisons with other dopamine transporter inhibitors, this guide aims to provide a valuable resource for researchers investigating the therapeutic potential of Vanoxerine and similar compounds.

Executive Summary

Vanoxerine consistently demonstrates a distinct behavioral profile in animal models, characterized by a less pronounced stimulant effect compared to cocaine, despite its high affinity for the dopamine transporter (DAT). The primary behavioral effects observed across studies include a dose-dependent increase in locomotor activity and a reduction in cocaine self-administration. While the exact protocols and animal species have varied, the qualitative behavioral outcomes have shown a degree of consistency. This suggests that the fundamental behavioral pharmacology of Vanoxerine is reproducible. However, quantitative differences in the magnitude of these effects are evident across studies, highlighting the influence of experimental variables such as animal strain, route of administration, and specific behavioral apparatus.

Data Presentation

Table 1: Locomotor Activity Following Vanoxerine Administration in Rodents
Animal ModelDose Range (mg/kg)Route of AdministrationKey FindingsReference(s)
C57BL/6J Mice5 - 7.5i.p.Increased locomotor activity, but to a lesser extent than in DBA/2J mice.[1]
DBA/2J Mice5 - 7.5i.p.Significantly greater locomotor activation compared to C57BL/6J mice.[1]
Mice (unspecified strain)10i.p.Reversed apomorphine-induced suppression of locomotor activity and significantly increased activity.[2]
C57BL/6J Mice10Not SpecifiedElevated locomotion to a greater extent than in DBA/2J mice.
DBA/2J Mice32 (cocaine)Not SpecifiedGreater initial locomotor stimulation from cocaine compared to C57BL/6J mice.
Table 2: Effects of Vanoxerine on Cocaine Self-Administration in Primates
Animal ModelVanoxerine Dose (mg/kg)Route of AdministrationKey FindingsReference(s)
Rhesus Monkeys1.0 - 3.0i.v.Selectively reduced or eliminated cocaine self-administration.[3][4]
Rhesus MonkeysNot SpecifiedPre-session treatmentDecreased cocaine-maintained responding without affecting food-maintained responding.[5]
Rats0.187 - 1.5i.v.Maintained self-administration, with a longer duration of action compared to cocaine.[1]
Rats3.0 - 30.0PretreatmentDecreased responding for intermediate and high doses of cocaine.[6]

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure the stimulant effects of Vanoxerine on spontaneous movement.

Typical Protocol:

  • Animals: Male mice (e.g., C57BL/6J and DBA/2J strains) are commonly used.[1]

  • Apparatus: An open-field arena equipped with infrared beams to automatically track horizontal and vertical movements.

  • Procedure:

    • Mice are habituated to the testing room for at least one hour before the experiment.

    • A baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).

    • Vanoxerine or a vehicle control is administered via intraperitoneal (i.p.) injection.

    • Locomotor activity is then recorded for a subsequent period (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are analyzed using statistical methods like ANOVA.

Cocaine Self-Administration

Objective: To assess the reinforcing effects of Vanoxerine and its potential to reduce the reinforcing effects of cocaine.

Typical Protocol:

  • Animals: Rhesus monkeys or rats are surgically implanted with intravenous catheters.[1][3][5]

  • Apparatus: An operant conditioning chamber equipped with two levers. One lever, when pressed, delivers an intravenous infusion of a drug (active lever), while the other has no consequence (inactive lever).

  • Procedure:

    • Acquisition: Animals are trained to self-administer a reinforcer, typically cocaine, on a fixed-ratio (FR) or progressive-ratio (PR) schedule.

    • Substitution: Once a stable baseline of cocaine self-administration is established, saline or different doses of Vanoxerine are substituted for cocaine to determine if Vanoxerine itself maintains self-administration.

    • Pretreatment: To assess its effect on cocaine intake, animals are pretreated with various doses of Vanoxerine before a cocaine self-administration session.

  • Data Analysis: The number of infusions earned per session is the primary measure. Statistical comparisons are made between baseline cocaine intake and intake after Vanoxerine substitution or pretreatment.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of Vanoxerine.

Typical Protocol:

  • Animals: Rats or mice are used.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.

    • Conditioning: Over several days, the animal receives an injection of Vanoxerine and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to the other compartment.

    • Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a rewarding effect.[7][8][9][10]

Mandatory Visualization

Vanoxerine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Increased_DA Increased Extracellular Dopamine Vanoxerine Vanoxerine Vanoxerine->DAT Blocks D1R D1 Receptor Increased_DA->D1R D2R D2 Receptor Increased_DA->D2R AC Adenylate Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Signaling & Behavioral Effects DARPP32->Downstream

Caption: Vanoxerine's primary mechanism of action.

Experimental_Workflow cluster_locomotor Locomotor Activity cluster_sa Self-Administration cluster_cpp Conditioned Place Preference L_Habituation Habituation L_Baseline Baseline Recording L_Habituation->L_Baseline L_Injection Vanoxerine/Vehicle Injection L_Baseline->L_Injection L_Test Test Recording L_Injection->L_Test SA_Acquisition Cocaine Acquisition SA_Substitution Vanoxerine Substitution SA_Acquisition->SA_Substitution SA_Pretreatment Vanoxerine Pretreatment SA_Acquisition->SA_Pretreatment CPP_PreTest Pre-conditioning Test CPP_Conditioning Drug/Vehicle Pairing CPP_PreTest->CPP_Conditioning CPP_PostTest Post-conditioning Test CPP_Conditioning->CPP_PostTest

References

Validation of Vanoxerine's anti-addiction properties in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vanoxerine's (also known as GBR-12909) anti-addiction properties in preclinical models, with a focus on its potential as a treatment for cocaine addiction. The data presented here is compiled from various preclinical studies and is intended to offer an objective overview of Vanoxerine's performance against other relevant compounds.

Comparative Efficacy in Preclinical Models of Addiction

Vanoxerine, a potent and selective dopamine transporter (DAT) inhibitor, has been extensively studied for its ability to modulate the reinforcing effects of drugs of abuse, particularly cocaine.[1][2][3][4][5] Its mechanism of action, which involves blocking the reuptake of dopamine in the brain's reward pathways, is central to its anti-addiction potential.[1][3] Vanoxerine exhibits a higher affinity for the DAT and a slower dissociation rate compared to cocaine, which may contribute to its therapeutic profile.[1][3]

This section summarizes the quantitative data from key preclinical paradigms used to assess the anti-addiction properties of Vanoxerine and its comparators.

Table 1: Cocaine Self-Administration

The self-administration paradigm is a gold-standard behavioral model to study the reinforcing effects of drugs. The data below summarizes the effects of Vanoxerine and comparators on cocaine self-administration in rodents and non-human primates.

CompoundSpeciesDoses TestedEffect on Cocaine Self-AdministrationReference
Vanoxerine (GBR-12909) Rhesus Monkeys1 mg/kg and 3 mg/kg (i.v.)Reduced cocaine self-administration at 1 mg/kg and eliminated it at 3 mg/kg.[1][3][1][3]
Rats0.187-1.5 mg/kg/infusionMaintained self-administration, with a longer inter-infusion interval compared to cocaine, suggesting a longer duration of action.[6][6]
Bupropion Rats (male and female)60 mg/kg (systemic)Attenuated cocaine self-administration during extended-access sessions.[7][7]
Humans100 mg and 200 mg (oral)Acutely reduced the choice to self-administer intranasal cocaine.[8][8]
Naltrexone Rats0.25–2.5 mg/kgAttenuated cue-induced cocaine-seeking behavior.[9][9]
GBR 12935 General (preclinical)Not specified in detailInvestigated alongside Vanoxerine for cocaine dependence treatment.[4][10][11][4][10][11]
Table 2: Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

CompoundSpeciesDoses TestedEffect on Cocaine-Induced CPPReference
Vanoxerine (GBR-12909) Not explicitly found in searches-Data on Vanoxerine's effect on cocaine CPP is not readily available in the provided search results.-
Bupropion Preclinical modelsNot specified in detailShows some potential for misuse in preclinical models, but less than commonly misused stimulants.[12][12]
Naltrexone Rats56 mg/kgAttenuated cocaine's conditioned place preference.[13][13]
RatsChronic treatmentModestly reduced conditioned place preference for cocaethylene (a cocaine metabolite).[14][14]
Table 3: Locomotor Activity

Locomotor activity is often measured to assess the stimulant or depressant effects of a drug.

CompoundSpeciesDoses TestedEffect on Locomotor ActivityReference
Vanoxerine (GBR-12909) Mice10 mg/kg (i.p.)Reversed apomorphine-induced suppression of locomotor activity and significantly increased it.[15][15]
Mice5 and 7.5 mg/kgProduced greater locomotor activation in DBA/2 mice compared to C57BL/6 mice.[16][16]
MiceU-shaped dose-responseMicroinjections into the medial prefrontal cortex produced a maximum inhibition of 47% of control.[17][17]
Bupropion Rats (male and female)Up to 60 mg/kg (systemic)Did not alter locomotor activity.[7][7]
Cocaine Mice5, 10, or 20 mg/kg (i.p.)Dose-dependently increased locomotor activity.[18][18]
Table 4: In Vivo Microdialysis

Microdialysis is a technique used to measure neurotransmitter levels in specific brain regions. The data below focuses on dopamine levels in the nucleus accumbens, a key area in the brain's reward circuit.

CompoundSpeciesDoses TestedEffect on Dopamine in Nucleus AccumbensReference
Vanoxerine (GBR-12909) Rats100 µM (perfusion)Increased extracellular dopamine levels to 400% of basal levels.[19][19]
Rats10 mg/kg (i.p.)Increased dopamine levels in microdialysis samples from freely moving rats.[20][20]
GBR 12935 Rats100 µM (perfusion)Increased extracellular dopamine levels to 350% of basal levels.[19][19]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cocaine Self-Administration in Rats
  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a tone generator, and an infusion pump connected to a swivel for intravenous drug delivery.

  • Procedure:

    • Surgery: Rats are surgically implanted with an indwelling catheter into the jugular vein.

    • Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/0.1 mL) paired with a conditioned stimulus (e.g., a light and tone). A fixed-ratio 1 (FR1) schedule of reinforcement is often used initially, where one lever press results in one infusion.[21]

    • Maintenance: Once a stable pattern of self-administration is established, the reinforcement schedule may be changed, for example, to a fixed-ratio 5 (FR5) schedule, where five lever presses are required for an infusion.[21] Sessions typically last for several hours (e.g., 6 hours) daily for a set period (e.g., 14 days).[21][22]

    • Data Analysis: The primary dependent variable is the number of infusions earned. Other measures include the number of active and inactive lever presses. To test the effect of a treatment like Vanoxerine, the drug is administered prior to the self-administration session, and the change in cocaine intake is measured.

Conditioned Place Preference (CPP) in Mice
  • Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color and floor texture) and a smaller, neutral central chamber.[7][23]

  • Procedure:

    • Pre-Conditioning (Habituation and Baseline): Mice are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.[7][14][24]

    • Conditioning: Over several days, mice receive an injection of the drug (e.g., cocaine, 15 mg/kg, i.p.) and are confined to one of the outer chambers for a set period (e.g., 15-30 minutes).[14] On alternate days, they receive a saline injection and are confined to the other outer chamber. The drug is typically paired with the initially non-preferred chamber to avoid confounding effects of novelty.[14]

    • Post-Conditioning (Test): After the conditioning phase, the mice are placed in the central chamber and allowed to freely access all three chambers for a set period (e.g., 15-20 minutes).[14][24] The time spent in each of the outer chambers is recorded.

    • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase or the time spent in the saline-paired chamber indicates a conditioned place preference.[7][24]

Locomotor Activity in Mice
  • Apparatus: Clear acrylic boxes (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.[17][25]

  • Procedure:

    • Habituation: Mice are habituated to the testing chambers for a period before the experiment to reduce novelty-induced activity.[25]

    • Drug Administration: Mice are administered the test compound (e.g., Vanoxerine, cocaine, or vehicle) via a specified route (e.g., intraperitoneal injection).[17][18]

    • Testing: Immediately after injection, mice are placed in the center of the locomotor activity chamber, and their activity is recorded for a set duration (e.g., 60 minutes).[18]

    • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the chamber are analyzed. Data is often binned into time intervals (e.g., 5-minute blocks) to observe the time course of the drug's effect.[25]

In Vivo Microdialysis in Rats
  • Apparatus: Stereotaxic instrument for probe implantation, a microinfusion pump, and a fraction collector. The microdialysis probe consists of a semipermeable membrane at its tip.

  • Procedure:

    • Surgery and Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens.[6][8][26] The microdialysis probe is inserted through the guide cannula on the day of the experiment.

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[27]

    • Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).[6][26]

    • Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[6]

    • Data Analysis: Changes in dopamine levels are typically expressed as a percentage of the baseline levels collected before drug administration.

Visualizations

Dopamine Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by dopamine transporter (DAT) inhibitors like Vanoxerine. By blocking the DAT, Vanoxerine increases the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors and subsequent downstream signaling cascades.[2][25][28][29][30][31][32]

Dopamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroplasticity) CREB->Gene_Expression Regulates Vanoxerine Vanoxerine Vanoxerine->DAT Blocks

Simplified dopamine signaling pathway affected by Vanoxerine.
Cocaine Self-Administration Experimental Workflow

The diagram below outlines the typical workflow for a cocaine self-administration experiment in rats.

Cocaine Self-Administration Workflow Start Start Surgery Jugular Vein Catheter Implantation Start->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (e.g., FR1 schedule) Recovery->Acquisition Maintenance Stable Cocaine Self-Administration (e.g., FR5 schedule) Acquisition->Maintenance Treatment Pre-treatment with Vanoxerine or Vehicle Maintenance->Treatment Test Self-Administration Test Session Treatment->Test Data_Analysis Data Analysis: - Number of infusions - Lever presses Test->Data_Analysis End End Data_Analysis->End Conditioned Place Preference Workflow Start Start Pre_Conditioning Phase 1: Pre-Conditioning (Habituation & Baseline Preference Test) Start->Pre_Conditioning Conditioning Phase 2: Conditioning (Drug-Paired and Vehicle-Paired Sessions) Pre_Conditioning->Conditioning Post_Conditioning Phase 3: Post-Conditioning (Preference Test) Conditioning->Post_Conditioning Data_Analysis Data Analysis: - Time spent in each chamber - Preference score Post_Conditioning->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Vanoxerine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Vanoxerine dihydrochloride, an investigational drug, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Hazard Profile and Disposal Overview

This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash.[2] Proper disposal must adhere to all applicable federal, state, and local regulations.[3]

Hazard ClassificationDisposal Recommendation
Acute toxicity, Oral (Category 4)[3]Dispose of as hazardous chemical waste.
Skin corrosion/irritation (Category 2)[3]Wear appropriate personal protective equipment (PPE) during handling and disposal.
Serious eye damage/eye irritation (Category 2A)[3]Wear eye protection during handling and disposal.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]Handle in a well-ventilated area or a chemical fume hood.[4]
Acute aquatic toxicity (Category 1)Prevent release to the environment. Collect spillage.
Chronic aquatic toxicity (Category 1)Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]

  • Conduct all disposal procedures in a well-ventilated area or a designated chemical fume hood to avoid inhalation of dust or aerosols.[4]

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Place pure this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials into a designated, properly labeled hazardous waste container.

    • The container must be made of a compatible material and have a tightly fitting lid.[5][6]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container.

    • Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Chemical wastes should be segregated by compatibility.[2]

3. Labeling of Waste Containers:

  • Clearly label all waste containers with the words "Hazardous Waste."[2]

  • The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[2]

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.[2]

    • The name of the principal investigator and the laboratory location.[2]

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Ensure that incompatible chemicals are not stored together.[5]

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[2]

  • Follow all institutional procedures for waste pickup requests.

6. Accidental Spills:

  • In the event of a spill, evacuate personnel from the immediate area if necessary.[3]

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material such as diatomite or universal binders.[1][3]

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

VanoxerineDisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_containment Containment cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid label_container Label Container as 'Hazardous Waste' with full details solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Secondary Containment Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety within your organization and ensure that your research activities have a minimal impact on the environment.

References

Personal protective equipment for handling Vanoxerine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vanoxerine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Classification

This compound is a potent and selective dopamine reuptake inhibitor.[1][2] It is classified as hazardous, with the following risk profile:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

Quantitative Data Summary
ParameterValueSource
CAS Number 67469-78-7[3][4]
Molecular Formula C28H32F2N2O · 2HCl[4]
Molecular Weight 450.56 g/mol [4]
Occupational Exposure Limits (OEL) No data available[3][4]
Storage (Powder) -20°C[2][4]
Storage (in Solvent) -80°C[1][4]

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • 1.1. Inspection: Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, treat it as a spill and follow the spill management protocol.

  • 1.2. Personal Protective Equipment (PPE): Before handling the container, don the minimum required PPE: laboratory coat and chemical-resistant gloves.

  • 1.3. Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area designated for hazardous chemicals.[4] For long-term stability, store the powder form at -20°C and solutions at -80°C.[1][2][4]

Preparation and Experimentation
  • 2.1. Engineering Controls: All handling of this compound powder and solutions must be conducted in a certified chemical fume hood or a Class II or III biological safety cabinet to minimize inhalation exposure.[5] Ensure easy access to an eyewash station and safety shower.[3][4]

  • 2.2. Required PPE:

    • Eye and Face Protection: Wear safety goggles with side shields.[3][4] A full-face shield is recommended when there is a risk of splashing.[6]

    • Gloves: Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[7] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.

    • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7]

    • Respiratory Protection: For activities that may generate dust or aerosols, a NIOSH-certified N95 or higher respirator is mandatory.[6]

  • 2.3. Weighing and Reconstitution:

    • Handle the solid form carefully to avoid generating dust.

    • When preparing solutions, add the solvent slowly to the powder to prevent splashing.

  • 2.4. General Practices:

    • Do not eat, drink, or smoke in the handling area.[3][4]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]

Spill Management
  • 3.1. Evacuation: Evacuate non-essential personnel from the spill area.

  • 3.2. PPE: Don full PPE, including respiratory protection, before addressing the spill.

  • 3.3. Containment and Cleanup:

    • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled hazardous waste container.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled hazardous waste container.[4]

    • Decontaminate the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.[4]

Disposal Plan
  • 4.1. Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous pharmaceutical waste.

  • 4.2. Waste Containers:

    • Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[7] Hazardous pharmaceutical waste is typically collected in black containers.[8]

    • Do not mix with other waste streams.

  • 4.3. Disposal Method:

    • Disposal must be handled by a licensed hazardous waste disposal company.

    • The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[2][8]

    • Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[2][4] The EPA prohibits the sewering of hazardous pharmaceutical waste.[8][9]

Experimental Protocols and Visualizations

Logical Workflow for Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

This compound Handling and Disposal Workflow A Receipt of Chemical B Inspect Container A->B C Damaged? B->C D Store in Designated Area (-20°C Powder / -80°C Solution) C->D No J Follow Spill Protocol C->J Yes E Prepare for Experiment D->E F Don Full PPE: - Double Gloves - Gown - Eye/Face Protection - Respirator (if needed) E->F G Work in Fume Hood / BSC F->G H Conduct Experiment G->H I Spill Occurs? H->I I->J Yes K Decontaminate Work Area I->K No J->K L Segregate All Waste (Chemical, PPE, Materials) K->L M Dispose in Labeled Hazardous Waste Container L->M N Arrange for Licensed Hazardous Waste Disposal M->N

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanoxerine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vanoxerine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.